molecular formula C13H17NO4 B12621243 (4-Acetamidophenoxy)methyl butanoate CAS No. 916677-11-7

(4-Acetamidophenoxy)methyl butanoate

Cat. No.: B12621243
CAS No.: 916677-11-7
M. Wt: 251.28 g/mol
InChI Key: SFOFVPVVVUBRBO-UHFFFAOYSA-N
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Description

(4-Acetamidophenoxy)methyl butanoate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative of acetamidophenol and butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenoxy)methyl butanoate typically involves the esterification of 4-acetamidophenol with butanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of (4-Acetamidophenoxy)methyl butanoate involves its hydrolysis to release 4-acetamidophenol, which is known for its analgesic and anti-inflammatory properties. The released 4-acetamidophenol inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Acetamidophenoxy)methyl butanoate is unique due to its combination of an acetamidophenol moiety with a butanoate ester group. This structure imparts specific biological activities, making it a valuable compound for medicinal and biological research .

Properties

CAS No.

916677-11-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(4-acetamidophenoxy)methyl butanoate

InChI

InChI=1S/C13H17NO4/c1-3-4-13(16)18-9-17-12-7-5-11(6-8-12)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

SFOFVPVVVUBRBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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